Product packaging for 2-Methyl-1-phenylpiperidin-4-one(Cat. No.:CAS No. 857388-33-1)

2-Methyl-1-phenylpiperidin-4-one

Cat. No.: B13791640
CAS No.: 857388-33-1
M. Wt: 189.25 g/mol
InChI Key: IBUBLIMBLWMYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-phenylpiperidin-4-one is a synthetic organic compound belonging to the piperidinone class, characterized by a piperidine ring substituted with a phenyl group at the nitrogen atom and a methyl group at the second carbon, with a ketone functional group at the fourth position. This molecular framework is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the synthesis and development of novel pharmacologically active molecules. Piperidinone derivatives are frequently explored as key intermediates or precursors in the creation of compounds with potential activity on the central nervous system. The structure of this compound suggests its utility as a versatile building block for the preparation of more complex molecules, including various alkaloid analogs and potential ligands for biological targets. As with all compounds of this nature, this compound is intended For Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should consult relevant safety data sheets for analogous compounds, such as the one available for 1-methyl-2-phenylpiperidin-4-one , and conduct their own risk assessments before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO B13791640 2-Methyl-1-phenylpiperidin-4-one CAS No. 857388-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-phenylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUBLIMBLWMYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722721
Record name 2-Methyl-1-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857388-33-1
Record name 2-Methyl-1-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 1 Phenylpiperidin 4 One and Analogues

Classical and Contemporary Approaches to Piperidin-4-one Core Construction

The synthesis of the piperidin-4-one skeleton has evolved from classical condensation reactions to sophisticated metal-catalyzed and multi-component strategies. These methods provide diverse entry points to the core structure, accommodating a wide range of substituents.

Mannich Condensation Protocols and Mechanistic Insights

The Mannich reaction is a cornerstone in the synthesis of 4-piperidones. nih.gov This three-component condensation involves an amine, a non-enolizable aldehyde, and an enolizable ketone or aldehyde, making it a powerful tool for carbon-carbon and carbon-nitrogen bond formation in a single pot. wikipedia.orgbyjus.com For the synthesis of N-substituted 2,6-diarylpiperidin-4-ones, a well-established variant involves the condensation of a primary amine, an aromatic aldehyde, and acetone (B3395972) or another ketone. chemrevlett.com

The mechanism begins with the formation of an electrophilic iminium ion from the reaction between the primary amine (e.g., aniline) and an aldehyde. wikipedia.orgbyjus.com Simultaneously, the ketone component (e.g., an acetone derivative) tautomerizes to its enol form under the reaction conditions. The crucial C-C bond-forming step is the nucleophilic attack of the enol on the iminium ion. A second condensation with another molecule of aldehyde and subsequent intramolecular cyclization and dehydration yields the piperidin-4-one ring. wikipedia.org

A notable classical method is the Petrenko-Kritschenko piperidone synthesis, which involves the reaction of a dialkyl ester of acetone-dicarboxylic acid with an aldehyde and ammonia (B1221849) or a primary amine. chemrevlett.comdtic.mil This approach yields 4-oxopiperidine-3,5-dicarboxylates, which can be further manipulated.

Table 1: Examples of Mannich Reaction for Piperidin-4-one Synthesis

Reactant A Reactant B Reactant C Product Reference
Aniline Benzaldehyde Acetone 1,2,6-Triphenylpiperidin-4-one chemrevlett.com
Ammonium (B1175870) Acetate (B1210297) Substituted Aromatic Aldehyde Ethyl Methyl Ketone Substituted 2,6-Diaryl-3-methylpiperidin-4-one chemrevlett.com
Primary Amine Two equivalents of an aromatic aldehyde Dialkyl ɑ-ketocarboxylate Piperidin-4-one derivative dtic.mil

Transition Metal-Catalyzed Cyclization Strategies (e.g., Gold-Catalyzed)

Modern synthetic chemistry has introduced powerful transition metal-catalyzed reactions for heterocycle construction. Gold, palladium, and rhodium catalysts are particularly effective in mediating complex cyclization cascades to form piperidine (B6355638) rings. acs.org

A prominent strategy involves the gold-catalyzed cyclization of N-homopropargyl amides. nih.govthieme-connect.com In this process, a gold(I) catalyst activates the alkyne moiety of the amide substrate, promoting an intramolecular nucleophilic attack from the amide oxygen. This leads to the formation of a cyclic imidate intermediate. This intermediate can then be chemoselectively reduced and undergo a spontaneous aza-Ferrier rearrangement to furnish the piperidin-4-one core. nih.govthieme-connect.com This modular approach allows for the assembly of highly substituted piperidin-4-ols, which are easily oxidized to the corresponding ketones.

Palladium-catalyzed cyclizations have also been developed. For instance, the cyclization of difunctional allylic N-tosylcarbamates can produce optically active 4-vinyl-2-oxazolidinones, which are versatile precursors for piperidine synthesis. acs.org

Multi-Component Reaction Approaches for Divergent Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

Inspired by the biosynthesis of piperidine alkaloids, a stereoselective three-component vinylogous Mannich-type reaction (VMR) has been developed. rsc.org This reaction utilizes a 1,3-bis-silylenol ether as a functionalized dienolate, which reacts with an aldehyde and a chiral amine. The reaction proceeds to give a cyclized chiral 2,3-dihydropyridinone, which serves as a versatile intermediate for constructing a variety of chiral piperidine compounds. rsc.org Similarly, a four-component reaction involving Michael acceptors, pyridinium (B92312) ylides, aromatic aldehydes, and ammonium acetate has been shown to produce highly substituted piperidin-2-ones with excellent diastereoselectivity. researchgate.nethse.ru

Alternative Annulation and Ring-Closing Methodologies

Beyond the Mannich reaction, several other classical and modern ring-closing strategies are employed for piperidin-4-one synthesis.

The Dieckmann Condensation is a classic intramolecular Claisen condensation of a diester to form a β-keto ester. For 4-piperidones, the synthesis often starts with the Michael addition of a primary amine to two equivalents of an acrylate (B77674) ester. The resulting aminodiester is then treated with a strong base (e.g., sodium ethoxide) to induce cyclization, yielding a 3-carboxy-4-piperidone, which can be subsequently hydrolyzed and decarboxylated. dtic.milucl.ac.ukresearchgate.net

The Robinson Annulation is another powerful ring-forming sequence that involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.org While traditionally used for constructing cyclohexenone rings, its principles can be adapted for heterocyclic systems. The process can be envisioned as the reaction of a suitable nitrogen-containing Michael donor with an α,β-unsaturated ketone, followed by cyclization to form the piperidine ring. wikipedia.orgstackexchange.com

Ring-Closing Metathesis (RCM) has emerged as a powerful method for the formation of various ring sizes. By using a ruthenium-based catalyst (e.g., Grubbs catalyst), a diene-containing amino precursor can be cyclized to form a dihydropyridine, which can then be reduced and oxidized to afford the target piperidin-4-one. researchgate.net

Stereoselective Synthesis and Diastereoselectivity Control in Piperidinone Formation

Controlling the stereochemistry at the C2 position (and others) is critical for developing pharmacologically active agents. The synthesis of a specific stereoisomer of 2-Methyl-1-phenylpiperidin-4-one requires advanced stereoselective methods.

Chiral Auxiliaries and Catalytic Asymmetric Methods

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is cleaved and can often be recovered. researchgate.net For instance, enantiopure α-phenylethylamine can be used as both a reactant and a chiral auxiliary in aza-Michael cyclizations to produce diastereomerically separable 4-piperidone (B1582916) products. ucl.ac.ukkcl.ac.uk Evans' oxazolidinone auxiliaries are another class of highly effective chiral auxiliaries used in various asymmetric transformations, including aldol reactions that can set key stereocenters in precursors to piperidines. wikipedia.orgresearchgate.net

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type of Reaction Controlled Key Feature Reference
(S)-α-Phenylethylamine Aza-Michael Addition Forms separable diastereomers ucl.ac.uk
Evans' Oxazolidinones Aldol, Alkylation Reactions High diastereoselectivity via chelation control wikipedia.orgresearchgate.net
Camphorsultam Michael Addition, Claisen Rearrangement Provides high asymmetric induction wikipedia.org
Pseudoephedrine Alkylation Reactions Forms rigid metal chelates to direct alkylation wikipedia.org
Catalytic asymmetric synthesisnumberanalytics.com

For example, proline and its derivatives are effective organocatalysts for asymmetric Mannich reactions, controlling the formation of syn- or anti-products depending on the catalyst stereochemistry. wikipedia.org In the realm of transition metal catalysis, rhodium complexes with chiral ligands, such as (S)-Segphos, have been used in asymmetric reductive Heck reactions to create 3-substituted tetrahydropyridines with excellent enantioselectivity, which are then reduced to chiral piperidines. snnu.edu.cnorganic-chemistry.org These methods provide powerful avenues for controlling the absolute and relative stereochemistry of polysubstituted piperidines. nih.govnih.govnih.gov

Control of Relative Stereochemistry During Cyclization

A notable strategy for achieving stereocontrol involves the use of a chiral auxiliary. For instance, the synthesis of chirally resolved 2-substituted 1-S-α-phenylethyl-4-piperidones provides a pathway to stereochemically enriched products. acs.org In this approach, a chiral amine, (S)-α-phenylethylamine, is incorporated into the structure before the cyclization step. This chiral group directs the formation of one diastereomer over the other during the ring closure, leading to a product with a specific configuration at the newly formed stereocenter. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched 2-methyl-substituted piperidinone.

The importance of this stereochemical control is highlighted by studies on donepezil (B133215) analogues, where the inhibitory potency was found to be sensitive to the stereoselective substitution at the 2-position of the piperidine ring. acs.org Analogues with 2S-chirality demonstrated different activity levels compared to those with 2R-chirality, suggesting that the specific spatial arrangement is crucial for interaction with biological targets. acs.org The cyclization itself is often a variation of the Dieckmann condensation, where careful control of reaction conditions is necessary to favor the intramolecular cyclization and prevent side reactions like retro-Dieckmann cleavage. researchgate.net

Post-Cyclization Derivatization Strategies for this compound and Related Structures

Once the core piperidinone ring is synthesized, its structure can be further diversified through a variety of chemical modifications. These post-cyclization derivatizations allow for the fine-tuning of the molecule's properties by introducing new functional groups or extending its carbon skeleton.

N-Alkylation and N-Arylation Approaches for Piperidinone Modification

The nitrogen atom of the piperidine ring is a prime site for modification. N-alkylation and N-arylation reactions are fundamental strategies for introducing a wide range of substituents, thereby altering the steric and electronic characteristics of the molecule.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for N-arylation. nih.govresearchgate.net These reactions typically involve coupling the piperidinone nitrogen with an aryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govmit.edu This methodology is highly versatile, allowing for the introduction of various substituted and heteroaromatic aryl groups. mit.edu In some synthetic sequences, a key N-aryl group is introduced via palladium catalysis, followed by a subsequent N-alkylation step to complete the synthesis of the target molecule. mit.edu

N-alkylation can also be achieved through various other methods, including reductive amination or reaction with alkyl halides. Palladium catalysis has also emerged as an effective tool for N-alkylation, offering sustainable and efficient routes. rsc.org These modifications are crucial in building complex molecular architectures, as demonstrated in the synthesis of various biologically active compounds where the N-substituent plays a key role. mit.eduresearchgate.net

Reaction TypeReagents & CatalystsResulting Moiety
N-Arylation Aryl Halide/Triflate, Palladium Catalyst (e.g., Pd₂(dba)₃), Phosphine LigandN-Aryl Group
N-Alkylation Alkyl Halide, BaseN-Alkyl Group
N-Acylation Acyl Chloride, BaseN-Acyl Group

Carbonyl Functionalization: Oxime and Thiosemicarbazone Formation

The ketone functional group at the C-4 position is a versatile handle for derivatization. It readily undergoes condensation reactions with nitrogen nucleophiles to form a variety of imine-based derivatives, such as oximes and thiosemicarbazones.

The formation of a thiosemicarbazone involves the reaction of the C-4 carbonyl with a thiosemicarbazide (B42300) (H₂NNH-C(S)-NR₂). nih.gov This reaction is typically a straightforward condensation, often catalyzed by a small amount of acid, which results in a C=N double bond, linking the thiourea-like moiety to the piperidinone ring. nih.govmdpi.com The modular nature of this synthesis allows for significant diversity, as various substituents can be present on the thiosemicarbazide starting material. nih.gov

Starting MaterialReagentResulting Functional Group
This compoundThiosemicarbazideThiosemicarbazone
This compoundHydroxylamineOxime

Side Chain Elaboration and Annulation Reactions to Fused Systems

Beyond simple functional group interconversion, the piperidinone scaffold can serve as a template for more extensive structural modifications, including the elaboration of side chains and the construction of fused ring systems (annulation).

One common strategy for side chain elaboration involves reactions at the α-carbons (C-3 and C-5) adjacent to the carbonyl group. For example, Claisen-Schmidt condensation with appropriate aldehydes can introduce arylidene substituents at these positions, creating extended conjugated systems. diva-portal.org Another powerful technique involves the conversion of the piperidinone into an intermediate that facilitates further construction. For instance, piperidone building blocks can be converted into aldehyde intermediates via reactions like the Wittig reaction. acs.org These aldehyde intermediates then serve as key precursors for building more complex analogues. acs.org

Annulation reactions involve the formation of a new ring fused to the existing piperidinone structure. This can be achieved by first installing a side chain with appropriate functionality, which then undergoes an intramolecular cyclization. While specific examples for this compound are not detailed in the provided context, the general principle is a cornerstone of heterocyclic synthesis. This approach allows for the creation of rigid, polycyclic structures from the flexible piperidinone core.

Advanced Structural Analysis and Conformational Studies of 2 Methyl 1 Phenylpiperidin 4 One Systems

Spectroscopic Techniques for Elucidation of Complex Molecular Structures

Spectroscopy is a cornerstone in the structural analysis of piperidinone systems, offering a window into their molecular framework and conformational preferences in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 2-Methyl-1-phenylpiperidin-4-one in solution. Techniques such as 1H and 13C NMR, along with two-dimensional (2D) experiments, provide critical data on the stereochemical arrangement and conformational equilibrium of the molecule. ipb.ptnih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR chemical shifts are highly sensitive to the electronic environment of each nucleus, which is directly influenced by the molecule's conformation. researchgate.net For piperidin-4-one derivatives, the observation of specific coupling constants and chemical shifts helps to establish the predominant conformation. For instance, large vicinal coupling constants (typically around 10-11 Hz) between protons on adjacent carbons are indicative of a diaxial relationship, which is characteristic of a chair conformation. ias.ac.in

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly powerful for determining stereochemistry and conformational preferences by identifying protons that are close in space. nih.govarxiv.org For example, a strong NOE between a methyl group and specific ring protons can confirm its axial or equatorial orientation.

Solvent effects can also provide valuable conformational information. The chemical shifts of protons and carbons can change depending on the polarity and hydrogen-bonding capability of the deuterated solvent used for the NMR experiment. researchgate.netthieme-connect.de These shifts can be analyzed to understand intermolecular interactions and their influence on the conformational equilibrium of the piperidinone ring. illinois.edupitt.edupitt.edu For many piperidine (B6355638) derivatives, the chair conformation with bulky substituents in the equatorial position is the most stable, and this is often confirmed by detailed NMR analysis. ias.ac.inrsc.org

Representative NMR Data for Substituted Piperidin-4-ones. Actual shifts for this compound depend on specific stereoisomer and solvent.
Position¹H Chemical Shift Range (ppm)¹³C Chemical Shift Range (ppm)Key Correlations (2D NMR)
N-Phenyl6.8 - 7.5115 - 150HMBC to C2/C6
C2-H~3.0 - 4.0~55 - 65COSY with C3-H₂; NOESY with C2-CH₃
C2-CH₃~1.0 - 1.5~15 - 25COSY with C2-H; NOESY to reveal orientation
C3-H₂~2.5 - 3.0~40 - 50COSY with C2-H and C5-H₂
C4 (C=O)-~205 - 215HMBC from C3-H₂ and C5-H₂
C5-H₂~2.7 - 3.2~40 - 50COSY with C3-H₂ and C6-H₂
C6-H₂~3.5 - 4.5~50 - 60COSY with C5-H₂

Vibrational Spectroscopy (FT-IR, FT-Raman) in Detailed Structural Characterization and Vibrational Mode Assignment

In the analysis of this compound, the most prominent band in the FT-IR spectrum is typically the carbonyl (C=O) stretching vibration, which appears in the region of 1700-1730 cm⁻¹. The exact position of this band can be influenced by the ring conformation and the electronic effects of the substituents.

Other key vibrational modes include:

C-N Stretching: Associated with the piperidine ring nitrogen, usually found in the 1100-1300 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches from the phenyl group appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring and methyl group are observed just below 3000 cm⁻¹.

Ring Vibrations: The characteristic vibrations of the phenyl and piperidine rings appear in the fingerprint region (below 1600 cm⁻¹).

FT-Raman spectroscopy provides complementary data, as vibrational modes that are weak in the IR spectrum may be strong in the Raman, and vice versa. kahedu.edu.in For example, the C=C stretching vibrations of the aromatic ring are often more intense in the Raman spectrum. By combining FT-IR and FT-Raman data with computational methods like Density Functional Theory (DFT), a detailed assignment of all fundamental vibrational modes can be achieved, further confirming the molecular structure. nih.gov

Typical Vibrational Frequencies for Substituted Piperidin-4-ones.
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000FT-IR, FT-Raman
Aliphatic C-H Stretch3000 - 2850FT-IR, FT-Raman
Carbonyl (C=O) Stretch1730 - 1700FT-IR (Strong)
Aromatic C=C Stretch1600 - 1450FT-IR, FT-Raman
CH₂ Bending (Scissoring)~1450FT-IR
C-N Stretch1300 - 1100FT-IR
Ring Breathing (Phenyl)~1000FT-Raman (Strong)

X-ray Crystallography for Solid-State Structural Determination and Conformational Preferences

While spectroscopic methods reveal the structure in solution, X-ray crystallography provides a definitive picture of the molecule's conformation and intermolecular interactions in the solid state. caltech.edunih.gov This technique determines the precise three-dimensional coordinates of each atom in the crystal lattice, yielding accurate data on bond lengths, bond angles, and torsional angles. nih.gov

For piperidine derivatives, X-ray crystallographic studies almost universally show the six-membered ring adopting a chair conformation, as this minimizes both angle and torsional strain. nih.gov The analysis of this compound would confirm this preference and establish the specific orientation of the methyl and phenyl substituents as either axial or equatorial. This solid-state data serves as a crucial benchmark for comparison with computational models and solution-state conformations determined by NMR. nih.govnih.gov

The crystal packing reveals how individual molecules arrange themselves, highlighting intermolecular forces such as hydrogen bonds (if applicable), van der Waals forces, and potential π-π stacking interactions between phenyl rings of adjacent molecules. These interactions can influence the adoption of a particular conformation in the solid state.

Conformational Dynamics and Energetics of the Piperidinone Ring System

The piperidinone ring is not static but exists in a dynamic equilibrium between different conformations. Understanding this dynamic behavior is key to comprehending its reactivity and interactions.

Identification and Characterization of Chair and Twist Conformations

The most stable conformation for a cyclohexane (B81311) ring, and by extension the piperidine ring, is the chair form, which is free of angle strain and has staggered C-H bonds, eliminating torsional strain. libretexts.org However, the ring possesses conformational flexibility and can "flip" from one chair form to another. During this ring flip, the molecule passes through higher-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations. libretexts.orgyoutube.com

Chair Conformation: The lowest energy and most populated conformation. All bond angles are close to the ideal tetrahedral angle of 109.5°, and all adjacent bonds are staggered. libretexts.org

Twist-Boat Conformation: A more flexible and slightly higher-energy conformation than the chair. It avoids the flagpole interactions present in the true boat conformation.

Boat Conformation: A high-energy conformation characterized by eclipsing interactions along the sides and steric hindrance between the "flagpole" hydrogens at the 1 and 4 positions. youtube.com

For most substituted piperidinones, the equilibrium lies heavily in favor of the chair conformation. However, the presence of specific substituents or fused ring systems can sometimes stabilize twist-boat forms. ias.ac.in

Influence of Substituents (e.g., Phenyl, Methyl) on Ring Conformation and Axial/Equatorial Preferences

The substituents on the piperidine ring play a critical role in determining the preferred chair conformation and the orientation of those substituents. In a chair conformation, substituents can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the equator of the ring). youtube.com

Generally, bulky substituents preferentially occupy the equatorial position to minimize steric strain. youtube.com An axial substituent experiences unfavorable steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. youtube.com

In this compound, the conformational preference is dictated by the steric demands of the methyl and phenyl groups:

Phenyl Group at N1: The phenyl group attached to the nitrogen atom will adopt a conformation that minimizes steric clash with the rest of the ring.

Methyl Group at C2: The methyl group is a bulky substituent. The equilibrium will strongly favor the chair conformation where the methyl group is in the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial protons at C4 and C6. An axial methyl group would introduce significant steric strain, making that conformation less stable.

Conformational Energy Landscapes and Isomer Population Ratios in Different Phases

The biological activity and physicochemical properties of this compound are intrinsically linked to its three-dimensional structure and the dynamic equilibrium between its various conformational isomers. The piperidone ring, analogous to cyclohexane, can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. The presence of substituents on the nitrogen and carbon atoms of the ring introduces complex steric and electronic interactions that shape the conformational energy landscape and influence the population of each isomer in different physical states (gas, solution, and solid).

Gas Phase Conformational Preferences

In the gas phase, intramolecular forces are the primary determinants of conformational preference, free from the influence of solvent molecules. Computational studies on the closely related 1-phenylpiperidin-4-one (B31807) reveal the intricate balance of forces at play. The chair conformation is generally the most stable, but the orientation of the N-phenyl group and the puckering of the ring lead to a diverse conformational landscape.

For substituted piperidones, the stability of different conformers is a delicate balance between steric hindrance and electronic effects. For instance, in N-cyanopiperidine, a combination of steric effects and conjugation stabilizes the axial conformer. This suggests that for this compound, the interplay between the methyl group at the 2-position and the phenyl group at the 1-position will be crucial in determining the most stable gas-phase conformation.

Solution Phase Equilibria

In solution, the conformational equilibrium is further influenced by interactions with the solvent. The polarity of the solvent can have a profound effect on the relative energies of the conformers. For instance, in 4-substituted piperidines, protonation of the nitrogen atom in polar solvents can lead to a significant stabilization of the axial conformer, by approximately 0.7-0.8 kcal/mol. nih.gov In some cases, this can even reverse the conformational preference from equatorial to axial. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these equilibria in solution. By analyzing coupling constants and chemical shifts, the relative populations of different conformers can be determined. Dynamic NMR studies on related compounds, such as 4-methylene-cyclohexyl pivalate, have allowed for the quantification of the conformational free energies and the barrier to ring interconversion. nih.gov For this compound, similar NMR studies would be invaluable in elucidating the populations of the various chair and boat conformers in different solvents.

The following table illustrates the conceptual conformational equilibrium for this compound in solution, highlighting the key isomers and the factors influencing their populations.

IsomerDescriptionKey InteractionsExpected Population in Non-Polar SolventsExpected Population in Polar Solvents
Chair (equatorial methyl)The methyl group at C2 is in the less sterically hindered equatorial position.1,3-diaxial interactions are minimized.HighHigh
Chair (axial methyl)The methyl group at C2 is in the more sterically hindered axial position.Significant 1,3-diaxial interactions with axial hydrogens.LowLow
Twist-BoatA flexible conformation that can relieve some steric strain.Avoidance of flagpole interactions present in the boat form.IntermediateIntermediate

Solid-State Conformation

In the solid state, the conformation of a molecule is locked into a specific arrangement within the crystal lattice. X-ray crystallography provides definitive information about the solid-state conformation. For piperidone derivatives, the chair conformation is overwhelmingly preferred in the solid state. For example, in 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, the piperidone ring adopts a chair conformation with all substituents in equatorial orientations to minimize steric strain. nih.gov

The specific crystalline form can also influence the conformation. Polymorphism, the existence of multiple crystal forms, can lead to different solid-state conformations with varying stabilities and physical properties. Solid-state NMR, in conjunction with quantum-chemical calculations, is instrumental in characterizing the structure and dynamics of different solid-state forms. tdcommons.orgnih.gov For this compound, it is expected that the chair conformation with the bulky phenyl and methyl groups arranged to minimize steric interactions will be the dominant form in the solid state.

The table below summarizes the expected dominant conformations of this compound in different phases, based on studies of analogous compounds.

PhaseDominant Conformation(s)Influencing Factors
GasChair (equatorial methyl)Intramolecular steric and electronic effects
SolutionEquilibrium between Chair (equatorial methyl) and other conformersSolvent polarity, temperature, substituent effects
SolidChair (equatorial methyl)Crystal packing forces, minimization of intermolecular repulsion

Computational Chemistry and Theoretical Investigations of 2 Methyl 1 Phenylpiperidin 4 One

Prospective Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone for investigating the fundamental properties of molecules. For a compound like 2-Methyl-1-phenylpiperidin-4-one, these methods would provide a deep understanding of its geometry and electronic nature.

Density Functional Theory (DFT) Methods and Basis Set Selection

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. researchgate.netnih.gov For a molecule like this compound, a common approach would involve using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr). researchgate.net This functional is known for its balance of accuracy and computational cost.

The choice of a basis set is also critical. A typical selection for a molecule of this size would be from the Pople basis sets, such as 6-31G(d,p) or a more extensive set like 6-311++G(d,p), to accurately describe the distribution of electrons. researchgate.netmdpi.com These calculations would yield optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the chemical stability of a molecule. researchgate.netnih.gov A smaller gap suggests that the molecule is more reactive. For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO), offering insights into its potential chemical reactions.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Studies

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP surface would show regions of negative potential (typically around electronegative atoms like oxygen and nitrogen), which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

Theoretical Prediction of Vibrational Frequencies

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netmdpi.com By calculating these frequencies for this compound, a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimental data allows for the precise assignment of vibrational modes to specific bonds and functional groups within the molecule.

Prospective Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations can provide insights into the dynamic behavior of molecules.

Prediction of Conformational Preferences and Energy Barriers

The piperidine (B6355638) ring in this compound can exist in different conformations, such as chair and boat forms. Molecular modeling techniques can be used to determine the relative energies of these different conformations and identify the most stable arrangement. nih.gov Furthermore, these methods can calculate the energy barriers for the interconversion between different conformers, providing a comprehensive understanding of the molecule's flexibility and conformational landscape.

Exploration of Potential Energy Surfaces (PES)

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry, providing a fundamental understanding of its conformational preferences, rotational barriers, and vibrational motions. For this compound, the PES is particularly important for understanding the spatial arrangement of its constituent rings and substituents, which in turn dictates its interaction with biological targets.

The piperidin-4-one ring typically adopts a chair conformation to minimize steric strain. However, the presence of the N-phenyl group and the C2-methyl group introduces additional conformational flexibility. The orientation of the phenyl group relative to the piperidine ring, as well as the axial or equatorial position of the methyl group, gives rise to different conformers with distinct energy levels.

Theoretical calculations, such as those employing molecular mechanics or quantum mechanical methods, can be used to map out the PES of this compound. A conformational analysis of related 4-phenylpiperidine (B165713) analgesics has shown that phenyl equatorial conformations are generally preferred. However, phenyl axial conformations can be energetically accessible, with energy differences as low as 0.6 to 0.7 kcal/mol. nih.gov This small energy gap suggests that both conformers could exist in equilibrium and that the biologically active conformation may not necessarily be the lowest energy one. The presence of a methyl group at the C2 position can further influence these preferences, potentially introducing steric interactions that favor one conformation over another. For instance, in 1,3,4-trimethyl-4-phenylpiperidines, a 3-methyl group in the beta configuration was found to destabilize phenyl axial conformers due to steric crowding. nih.gov

A detailed exploration of the PES for this compound would involve systematically rotating the key dihedral angles—specifically the C-N bond connecting the phenyl ring and the piperidine ring, and the bonds within the piperidine ring—and calculating the energy at each point. This process would identify the global and local energy minima, representing the most stable conformers, as well as the transition states that connect them. The resulting energy landscape would be crucial for understanding the molecule's dynamic behavior and for selecting the most relevant conformers for subsequent docking studies.

In Silico Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, enabling the prediction of binding modes and affinities of ligands with biological macromolecules such as proteins and nucleic acids.

For this compound, molecular docking studies would be instrumental in identifying potential biological targets and elucidating the structural basis of its activity. Given the structural similarities to known pharmacophores, likely targets for this compound include opioid receptors and sigma receptors. The piperidin-4-one nucleus is recognized as a versatile intermediate in medicinal chemistry with a wide range of reported pharmacological activities. nih.gov

In a typical docking protocol, a three-dimensional model of the target receptor's binding site is used. The ligand, this compound, would be placed in the binding site, and a scoring function would be used to evaluate the complementarity of the ligand to the receptor. This process is repeated for multiple conformations of the ligand to identify the most favorable binding pose.

Docking studies of fentanyl analogs, which share the 4-anilinopiperidine core, at the mu-opioid receptor have demonstrated the importance of specific interactions, such as a salt bridge between the protonated amine of the piperidine ring and a conserved aspartate residue in the receptor. nih.gov Aromatic stacking interactions between the phenyl group and histidine or tryptophan residues in the binding pocket are also crucial. nih.gov It is plausible that this compound would engage in similar interactions. The methyl group at the C2 position could potentially form additional hydrophobic interactions or, conversely, introduce steric clashes that influence the binding affinity.

The results of molecular docking are typically presented as a binding score or energy, which provides an estimate of the binding affinity. Lower binding energies generally indicate a more stable complex. A comparison of the binding scores of different conformers of this compound or its derivatives can help in identifying the most promising candidates for further investigation.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively and negatively ionizable groups.

Based on the structure of this compound and docking studies of related compounds, a putative pharmacophore can be proposed. Key features would likely include:

A hydrophobic feature corresponding to the phenyl group.

A hydrogen bond acceptor represented by the carbonyl oxygen of the piperidin-4-one ring.

A positively ionizable feature associated with the piperidine nitrogen at physiological pH.

An additional hydrophobic feature from the methyl group at the C2 position.

Molecular docking simulations can provide detailed insights into the key molecular interactions that stabilize the ligand-receptor complex. For this compound, these are predicted to include:

Hydrogen bonding: The carbonyl oxygen could act as a hydrogen bond acceptor with a suitable donor residue in the receptor's binding pocket.

Hydrophobic interactions: The phenyl ring and the methyl group are expected to engage in hydrophobic interactions with nonpolar amino acid residues.

Ionic interactions: The protonated piperidine nitrogen can form a salt bridge with an acidic residue like aspartate.

Pi-pi stacking: The phenyl ring could participate in pi-pi stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan.

The table below summarizes the potential key molecular interactions for this compound based on its structural features and analogies with related compounds.

Interaction TypeMolecular Feature of this compoundPotential Interacting Residues in a Receptor
Ionic InteractionProtonated Piperidine NitrogenAspartic Acid, Glutamic Acid
Hydrogen BondingCarbonyl OxygenSerine, Threonine, Tyrosine, Asparagine, Glutamine
Hydrophobic InteractionPhenyl Group, Methyl GroupLeucine, Isoleucine, Valine, Alanine
Pi-Pi StackingPhenyl GroupPhenylalanine, Tyrosine, Tryptophan, Histidine

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for rationalizing the structure-activity relationships (SAR) and for predicting the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a 3D-QSAR study could be performed. This would involve aligning the molecules based on a common scaffold and then using statistical methods, such as Partial Least Squares (PLS), to correlate variations in their 3D molecular fields (steric and electrostatic) with changes in biological activity.

A QSAR study on 4-phenylpiperidine derivatives acting as mu-opioid agonists successfully used a neural network to establish a correlation between molecular descriptors and analgesic activity. nih.gov The selected descriptors were related to the electronic and steric properties of the molecules, highlighting the importance of these features for biological activity.

For derivatives of this compound, a QSAR model could help to understand the influence of different substituents on the phenyl ring or at other positions of the piperidine ring. For example, the model could reveal whether bulky or electron-withdrawing groups on the phenyl ring enhance or diminish activity. The contour maps generated from a 3D-QSAR analysis would visualize the regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity are favorable or unfavorable for activity. This information would be instrumental in guiding the rational design of new derivatives with improved potency and selectivity.

The table below outlines the general steps involved in building a QSAR model for derivatives of this compound.

StepDescription
1. Data Set PreparationA series of this compound derivatives with experimentally determined biological activities is compiled.
2. Molecular ModelingThe 3D structures of all compounds are generated and their low-energy conformations are determined.
3. Molecular AlignmentThe compounds are aligned based on a common structural feature.
4. Descriptor CalculationA variety of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule.
5. Model BuildingA statistical method (e.g., Multiple Linear Regression, Partial Least Squares) is used to build a mathematical model that correlates the descriptors with the biological activity.
6. Model ValidationThe predictive power of the model is assessed using internal and external validation techniques.

Biological Activity and Structure Activity Relationship Sar Studies Preclinical in Vitro Focus

Broad Spectrum of In Vitro Biological Activities Associated with Piperidinone Derivatives

Derivatives built upon the piperidin-4-one core have demonstrated a remarkable diversity of biological effects in preclinical laboratory settings. These activities primarily include anticancer, antimicrobial, and anti-inflammatory properties.

Substituted 2,6-diaryl- and 3,5-bis(arylidene)-4-piperidones, which are prominent classes of piperidinone derivatives, have shown significant in vitro cytotoxic activity against a variety of human cancer cell lines. nih.govnih.gov For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were found to reduce the growth of multiple hematological cancer cell lines. nih.gov Similarly, novel hydroxyl-substituted double Schiff-base 4-piperidone (B1582916) derivatives displayed better cytotoxicity than their cyclohexanone (B45756) counterparts against cell lines for lung, gastric, liver, and cervical cancer, as well as leukemia. nih.gov The anticancer potential of this scaffold is also highlighted by its use in synthesizing analogues of curcumin (B1669340), which have shown potent antiproliferative effects against breast and pancreatic cancer cells. nih.gov

In the realm of infectious diseases, piperidinone derivatives have been explored for their antibacterial and antifungal activities. nih.gov A series of 2,6-diaryl-3-methyl-4-piperidones and their corresponding thiosemicarbazones were synthesized and screened for antimicrobial action. nih.gov The results indicated that the antibacterial activity of the synthesized compounds was comparable to the standard drug ampicillin, and the derivatization into thiosemicarbazones significantly enhanced antifungal activity. nih.gov Other studies on novel piperidin-4-one derivatives confirmed their potential efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Enterobacter sp.) bacteria. researchgate.net

Furthermore, the piperidinone scaffold has been associated with anti-inflammatory properties. N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in cellular models. nih.gov

Mechanistic Investigations of Biological Effects

To understand the basis for these broad activities, researchers have investigated the specific molecular interactions of piperidinone analogues. These studies have identified inhibitory actions on key enzymes, binding profiles at critical receptors, and modulation of complex cellular pathways.

The piperidinone scaffold has been identified as a key structural motif in the development of various enzyme inhibitors.

DNA Gyrase: While direct studies on simple 2-methyl-1-phenylpiperidin-4-one are scarce, the related piperidine (B6355638) and piperazine (B1678402) moieties are crucial components of quinolone antibiotics that target bacterial DNA gyrase. nih.govresearchgate.net For example, chiral 6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have been shown to inhibit purified DNA gyrase from Micrococcus luteus and Escherichia coli. nih.gov This suggests the piperidine ring plays a role in the interaction with this essential bacterial enzyme.

Lanosterol (B1674476) 14α-demethylase: This enzyme is a critical target for antifungal agents. However, current research primarily focuses on azole-based compounds or complex natural products as inhibitors. nih.govnih.gov There is limited available data directly linking simple piperidinone derivatives to the inhibition of lanosterol 14α-demethylase.

KEAP1-NRF2 Pathway: The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a master regulator of the cellular antioxidant response. Chalcones and other Michael acceptors, which can include 3,5-bis(arylidene)-4-piperidones, can activate this pathway. eurekaselect.com They are thought to react with cysteine residues on KEAP1, preventing it from marking NRF2 for degradation. eurekaselect.com This allows NRF2 to translocate to the nucleus and activate the expression of antioxidant and detoxification genes. eurekaselect.com Some direct inhibitors of the KEAP1-NRF2 protein-protein interaction have been developed, with a reported IC₅₀ value of 1.58 μM for the positive control ML334 in a fluorescence polarization assay. nih.gov

Acetylcholinesterase (AChE): This enzyme is a key target in the management of Alzheimer's disease. The neurotoxicant 1-methyl-4-phenylpyridinium ion (MPP+), which is structurally related to the core of the subject compound, has been shown to inhibit AChE with a Kᵢ of 0.197 mM. nih.gov More complex derivatives, such as N-(2-(piperidine-1-yl)ethyl)benzamides and 4-hydroxymethyl-piperidine-N-benzyl-acyl-hydrazones, have been designed as potent AChE inhibitors. doaj.org These studies demonstrate that the piperidine core is a viable scaffold for developing highly potent AChE inhibitors. doaj.org

NK1 Receptor: The neurokinin-1 (NK1) receptor, which binds the neuropeptide Substance P, is a target for antiemetic and other therapies. Piperidine-based compounds are among the most potent NK1 receptor antagonists. nih.gov Extensive research has shown that 4,4-disubstituted piperidines can achieve high affinity for the human NK1 receptor, with IC₅₀ values in the low nanomolar range. nih.gov

Table 1: In Vitro Enzyme/Receptor Inhibition by Piperidine Derivatives
Compound ClassTargetInhibition ValueSource
4,4-disubstituted piperidine analogue (Compound 12)Human NK1 ReceptorIC₅₀ = 0.95 nM nih.gov
N-acyl-4,4-disubstituted piperidine (Compound 38)Human NK1 ReceptorIC₅₀ = 5.3 nM nih.gov
N-sulfonyl-4,4-disubstituted piperidine (Compound 39)Human NK1 ReceptorIC₅₀ = 5.7 nM nih.gov
N-(2-(piperidin-1-yl)ethyl)benzamide derivative (Compound 5d)Acetylcholinesterase (AChE)IC₅₀ = 13 nM doaj.org
N-(2-(piperidin-1-yl)ethyl)benzamide derivative (Compound 5a)Acetylcholinesterase (AChE)IC₅₀ = 90 nM doaj.org
4-hydroxymethyl-piperidine-N-benzyl-acyl-hydrazone (Compound 5k)Acetylcholinesterase (AChE)IC₅₀ = 5.9 μM
1-methyl-4-phenylpyridinium ion (MPP+)Acetylcholinesterase (AChE)Kᵢ = 0.197 mM nih.gov

The interaction of piperidine derivatives with G-protein coupled receptors (GPCRs) has been a major area of research, particularly concerning opioid receptors.

Opioid Receptors: Analogues of 4-anilinopiperidine and trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine form the basis of many potent opioid receptor ligands. These compounds have been extensively studied for their binding affinities at the μ (mu), δ (delta), and κ (kappa) opioid receptors. The affinity and selectivity are highly dependent on the nature of the substituent on the piperidine nitrogen and modifications to the piperidine ring itself. For example, N-phenylpropyl substitution on the 4-(3-hydroxyphenyl)piperidine (B9838) core can result in antagonists with high potency at the μ and κ receptors.

Table 2: In Vitro Opioid Receptor Binding and Functional Activity of Piperidine Analogues
Compound StructureReceptorBinding/Activity Value (Kᵢ or Kₑ in nM)Source
N-phenylpropyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (4b)μ-opioidKₑ = 0.88 doaj.org
δ-opioidKₑ = 13.4 doaj.org
κ-opioidKₑ = 4.09 doaj.org
N-phenethyl-trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine (5b)μ-opioidKₑ = 11.9 doaj.org
κ-opioidKₑ = 16.5 doaj.org
N-phenylpropyl-4-(3-hydroxyphenyl)piperidine (8b)μ-opioidKₑ = 8.47 doaj.org
δ-opioidKₑ = 34.3 doaj.org
κ-opioidKₑ = 36.8 doaj.org
Fentanylμ-opioidKᵢ range: 1-100 nM

Beyond direct enzyme or receptor interactions, piperidinone derivatives have been shown to modulate key signaling pathways involved in cell survival and proliferation.

The anticancer activity of some piperidinone derivatives has been linked to the induction of apoptosis (programmed cell death). For example, certain hydroxyl-substituted Schiff-base derivatives of 4-piperidone were found to up-regulate the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. nih.gov Molecular docking studies supported these findings, suggesting the compounds could bind directly to the active site of the Bcl-2 protein. nih.gov Other curcumin-like piperidone analogues have been shown to induce p53-mediated apoptosis. nih.gov

Another identified target for the anticancer effects of piperidinones is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. nih.gov This pathway is crucial for regulating cell proliferation and differentiation, and its aberrant activation is a hallmark of many hematological cancers. nih.gov Inhibition of this pathway by piperidinone compounds represents a potential mechanism for their observed anti-proliferative effects. nih.gov

Furthermore, some analogues have been found to disrupt the microtubule cytoskeleton, which is essential for cell division, and inhibit the polymerization of tubulin. nih.gov

Structure-Activity Relationship (SAR) Analysis for this compound and its Analogues

The biological potency and target selectivity of piperidinone derivatives are profoundly influenced by the nature and position of substituents on the core scaffold.

Opioid Receptor Ligands: For 4-(3-hydroxyphenyl)piperidine derivatives, the substituent on the nitrogen atom is a critical determinant of activity. doaj.org Small alkyl groups like methyl often result in weak antagonists. doaj.org In contrast, attaching larger N-substituents, such as a phenylpropyl group, can dramatically increase antagonist potency at μ and κ receptors. doaj.org The presence and stereochemistry of methyl groups on the piperidine ring at positions 3 and 4 also significantly modulate potency and the agonist/antagonist profile. doaj.org For fentanyl analogues, removal of the N-phenethyl group, which corresponds to the N-phenyl of the title compound, greatly diminishes binding affinity at the μ-opioid receptor.

NK1 Receptor Antagonists: In the case of 4,4-disubstituted piperidine NK1 antagonists, high affinity is achieved when the benzyl (B1604629) ether side chain at position 4 is substituted with highly lipophilic groups, such as two trifluoromethyl groups. nih.gov The piperidine nitrogen tolerates a range of substituents, including acyl and sulfonyl groups, without a major loss of affinity. nih.gov

Anticancer Activity: For 3,5-bis(arylidene)-4-piperidone derivatives, the nature of the aryl groups is crucial for cytotoxicity. Studies on hydroxyl-substituted Schiff-base derivatives showed that a 3,4,5-trihydroxyphenyl substituent resulted in superior cytotoxicity against cancer cell lines compared to other substitution patterns. nih.gov In 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, the specific aryl groups at the 2 and 6 positions were key to their activity against hematological cancer cells. nih.gov The presence of the N-methyl group in some curcumin analogues was also shown to be favorable for activity. nih.gov

Stereochemical Influence on Biological Activity and Receptor Interactions

The presence of a chiral center at the C-2 position in this compound means it exists as two distinct enantiomers, (R)-2-Methyl-1-phenylpiperidin-4-one and (S)-2-Methyl-1-phenylpiperidin-4-one. The three-dimensional arrangement of the methyl group is critical in determining the molecule's binding affinity and efficacy at various receptors. In biological systems, which are inherently chiral, enantiomers of a drug can exhibit significant differences in their pharmacologic profiles. youtube.com One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to off-target effects. youtube.com

The differential binding of stereoisomers can be illustrated by considering a hypothetical receptor interaction. For a biological effect to occur, specific groups on the molecule (e.g., the N-phenyl group, the C-2 methyl group, and the C-4 ketone) must align with corresponding binding pockets or interaction points on the receptor surface. youtube.com The fixed spatial position of the C-2 methyl group in one enantiomer might allow for a perfect fit, leading to high-affinity binding and potent activity. In contrast, its mirror-image counterpart may experience steric hindrance, preventing optimal alignment and resulting in weaker or no interaction. youtube.com

While specific in vitro studies on the separated enantiomers of this compound are not widely documented in publicly available literature, the principle of stereoselectivity is well-established for related piperidine derivatives. For instance, studies on 4-arylpiperidines have demonstrated that the spatial orientation of substituents dramatically impacts their interaction with opioid receptors. nih.gov This underscores the necessity of evaluating the individual stereoisomers of any chiral compound to fully understand its therapeutic potential and to develop safer, more effective agents. youtube.com

Rational Design Principles Derived from SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. While specific SAR data for this compound is limited, principles can be extrapolated from broader studies on 4-piperidone and phenylpiperidine derivatives. nih.govnih.gov The goal of these studies is to identify which parts of the molecule (pharmacophores) are essential for activity and how modifications affect potency and selectivity. nih.gov

For the this compound scaffold, SAR exploration would typically involve systematic modifications at several key positions:

The N-phenyl group: Substitutions on this aromatic ring can significantly modulate activity. Electron-withdrawing or electron-donating groups, as well as their position (ortho, meta, para), can influence electronic properties and steric interactions within the receptor binding site.

The C-2 methyl group: The size and stereochemistry of this substituent are critical. Replacing the methyl group with larger alkyl groups or other functional groups would probe the size of the corresponding receptor pocket and its tolerance for different chemical properties.

The C-4 carbonyl group: This ketone is a key interaction point, often acting as a hydrogen bond acceptor. Modifications, such as reduction to a hydroxyl group or conversion to an oxime, would clarify its role in binding.

The piperidone ring: Introducing further substituents or altering the ring conformation can fine-tune the spatial arrangement of the key pharmacophoric elements.

A systematic approach to these modifications allows for the development of a pharmacophore model, which is a three-dimensional map of the essential features required for biological activity. This model then serves as a blueprint for designing new, more potent, and selective molecules. nih.gov

Table 1: Hypothetical SAR Exploration of the this compound Scaffold

Modification SiteType of ModificationRationale
N-phenyl RingAddition of substituents (e.g., -Cl, -F, -OCH3) at various positions.To probe electronic and steric requirements of the receptor's lipophilic pocket.
C-2 PositionVariation of alkyl group size (e.g., ethyl, propyl); introduction of polar groups.To determine the optimal size and nature of the substituent for the adjacent binding pocket and evaluate the impact on stereochemical preference.
C-4 PositionReduction of ketone to alcohol; formation of imine or oxime.To investigate the importance of the hydrogen bond accepting capability of the carbonyl oxygen.
Piperidone RingIntroduction of substituents at C-3 or C-5.To impose conformational constraints and explore additional binding interactions.

Applications in Preclinical Drug Discovery and Scaffold Optimization

The inherent structural features of the piperidinone core make it a valuable starting point for various drug discovery campaigns. Its conformational pre-organization and the presence of multiple handles for chemical modification allow for its evolution into diverse and complex lead compounds.

Role of Piperidinone Scaffold in Fragment-Based Drug Design and Scaffold Re-evolution

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. youtube.com The this compound scaffold, or simpler versions of it, represents an ideal fragment. Its rigid core properly orients the key functional groups in three-dimensional space, and its molecular weight falls within the typical range for fragments. youtube.com

Once a piperidinone-based fragment is identified as a "hit," it can be optimized through several strategies:

Fragment Growing: New functional groups are added to the fragment to engage with adjacent pockets on the target protein, thereby increasing binding affinity. youtube.com For example, a substituent could be added to the N-phenyl ring to form a new hydrogen bond or van der Waals interaction.

Fragment Linking: Two or more fragments that bind to different, nearby sites on the target can be connected with a chemical linker to create a single, high-affinity molecule. youtube.com

Scaffold Re-evolution: The piperidinone core itself can be modified or replaced with other heterocyclic systems (scaffold hopping) to improve properties like potency, selectivity, or pharmacokinetics, while maintaining the crucial binding interactions of the original fragment.

The modular nature of the piperidinone synthesis allows for the rapid generation of a library of analogs for FBDD screening and subsequent optimization, making it an efficient platform for hit identification. youtube.com

Identification and Optimization of Lead Compounds for Specific Biological Targets

The process of transforming a promising "hit" compound into a "lead" compound suitable for further development is known as lead optimization. nih.gov This iterative process involves cycles of chemical synthesis and biological testing to enhance a compound's properties, including potency, selectivity, and metabolic stability. nih.govwikipedia.org The this compound scaffold has served as a foundation for developing leads for various biological targets. For instance, the closely related N-phenethyl-4-piperidinone is a key intermediate in the synthesis of fentanyl, a potent µ-opioid receptor agonist. wikipedia.org

The optimization process for a hypothetical lead compound based on the this compound scaffold might target a protein kinase, for example. Initial screening might reveal modest activity. Subsequent optimization would involve creating a library of derivatives to improve this activity.

Table 2: Example of a Lead Optimization Cascade for a Piperidinone-Based Kinase Inhibitor

Optimization GoalStrategyExample Modification on this compound Scaffold
Increase Potency Enhance binding affinity to the target.Add a functional group to the N-phenyl ring to interact with a specific amino acid residue in the kinase active site.
Improve Selectivity Reduce binding to off-target kinases.Modify the C-2 methyl group to exploit unique structural features of the target kinase, creating steric clash with other kinases.
Enhance Metabolic Stability Block sites of metabolic breakdown.Introduce fluorine atoms to the N-phenyl ring to prevent oxidative metabolism at those positions.
Improve Solubility Increase aqueous solubility for better bioavailability.Add a polar group, such as a morpholine (B109124) or piperazine, to the scaffold.

Exploration of Polypharmacology and Multi-Target Approaches for Piperidinone Derivatives

Polypharmacology refers to the ability of a single drug to interact with multiple biological targets. While often associated with side effects, a multi-target approach can be intentionally designed to treat complex diseases like cancer or central nervous system disorders, where hitting a single target may be insufficient. The 1-phenyl-4-piperidone scaffold is well-suited for the development of multi-target drugs due to its ability to present functional groups in a specific spatial arrangement that can be recognized by different receptors. nih.govnih.gov

For example, a derivative of this compound could be designed to simultaneously inhibit a specific enzyme and block a cell surface receptor, both of which are implicated in a particular disease pathway. This could be achieved by incorporating pharmacophoric elements for both targets onto the single piperidinone scaffold. For instance, modifications to the N-phenyl portion could confer affinity for one target, while substituents at the C-3 and C-5 positions of the piperidone ring could be tailored to bind to a second target.

The development of such multi-target agents is a complex but promising area of drug discovery, offering the potential for enhanced efficacy and a lower propensity for the development of drug resistance.

Future Research Directions for 2 Methyl 1 Phenylpiperidin 4 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted piperidin-4-ones has traditionally relied on methods like the Dieckmann condensation, which can present challenges in terms of yield, reaction conditions, and waste generation. designer-drug.com Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic strategies for 2-Methyl-1-phenylpiperidin-4-one and its analogs.

Green chemistry principles offer a valuable framework for this endeavor. nih.govresearchgate.net The exploration of one-pot multicomponent reactions, for instance, could provide a more direct and efficient route to the target molecule, minimizing intermediate isolation steps and reducing solvent usage. researchgate.net The use of deep eutectic solvents (DESs) as inexpensive and biodegradable reaction media has shown promise in the synthesis of other piperidin-4-one derivatives and warrants investigation for this specific compound. researchgate.netasianpubs.org

Furthermore, the development and application of novel catalytic systems could significantly enhance synthetic efficiency. This includes the exploration of heterogeneous catalysts for easier separation and recycling, as well as the use of organocatalysis and biocatalysis to achieve high stereoselectivity, which is crucial for producing enantiomerically pure compounds with potentially distinct biological activities. researchgate.net An initial study into the utility of divinyl ketone as a substrate for a double aza-Michael addition has led to a facile, manganese dioxide-mediated, one-pot oxidation-cyclisation method for preparing a diverse range of N-substituted 4-piperidones. kcl.ac.uk

Table 1: Comparison of Synthetic Methodologies for Piperidin-4-one Synthesis

MethodologyAdvantagesDisadvantagesFuture Research Focus
Classical (e.g., Dieckmann) Well-establishedLow atom economy, harsh conditions, potential for side reactionsOptimization of reaction conditions, development of milder reagents
Multicomponent Reactions High atom economy, operational simplicity, diversity generationOften requires extensive optimizationDesign of novel MCRs for specific piperidin-4-one scaffolds
Green Solvents (e.g., DES) Environmentally benign, often inexpensive, can enhance reactivityLimited solubility of some reactants, viscosity issuesScreening of new DES compositions, understanding solvent effects
Catalytic Approaches High efficiency, selectivity (stereo- and regio-), potential for recyclabilityCatalyst cost and sensitivity, potential for metal contaminationDevelopment of novel, robust, and recyclable catalysts (heterogeneous, organo-, bio-)

Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Insights

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is fundamental to elucidating its structure-activity relationships (SAR). While standard spectroscopic techniques like NMR and mass spectrometry are essential for basic characterization, future research should leverage more advanced methods to gain deeper insights. wisc.educhemicalbook.comchemicalbook.com

Two-dimensional NMR techniques, such as HSQC and HMBC, can provide detailed information about the connectivity and spatial relationships between atoms within the molecule. nih.gov In cases where crystalline derivatives can be obtained, single-crystal X-ray diffraction will be invaluable for determining the precise solid-state conformation. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT) studies, will play a pivotal role in complementing experimental data. researchgate.netchemrxiv.orgnih.gov DFT calculations can be employed to:

Predict the most stable conformations of the molecule in different environments (gas phase, various solvents).

Analyze the electronic properties, such as electrostatic potential surfaces and frontier molecular orbitals, to identify regions of reactivity. nih.gov

Simulate vibrational spectra (IR and Raman) to aid in the interpretation of experimental data.

Investigate the mechanisms of synthetic reactions and biological interactions at the molecular level.

Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular interactions in the crystalline state, providing insights into the forces that govern crystal packing. nih.govresearchgate.net

Expansion of In Vitro Biological Profiling and Target Identification

The piperidine (B6355638) scaffold is a well-established privileged structure in medicinal chemistry, found in numerous bioactive compounds. kcl.ac.ukmdpi.com While the biological activity of this compound itself may not be extensively documented, its structural motifs suggest potential interactions with a variety of biological targets. Future research should involve a broad and systematic in vitro biological profiling to uncover its pharmacological potential. nih.govnih.govnih.gov

This expanded profiling should encompass a diverse range of assays, including but not limited to:

Receptor Binding Assays: Targeting G-protein coupled receptors (GPCRs), ion channels, and transporters, particularly those implicated in central nervous system (CNS) disorders.

Enzyme Inhibition Assays: Screening against various enzyme families, such as kinases, proteases, and metabolic enzymes.

Antiproliferative Assays: Evaluating its potential as an anticancer agent against a panel of human cancer cell lines. nih.gov

Antimicrobial Assays: Testing for activity against a range of pathogenic bacteria and fungi.

A crucial aspect of this research will be the identification of the specific molecular targets responsible for any observed biological activity. nih.gov Modern chemical biology techniques, such as affinity chromatography-mass spectrometry, drug affinity responsive target stability (DARTS), and CRISPR-Cas9 based screening, can be employed to "fish out" the protein targets of this compound and its active derivatives from cell lysates. nih.gov

Exploration of New Chemical Space and Derivatization Strategies for Enhanced Bioactivity

The true potential of this compound likely lies in its use as a scaffold for the generation of compound libraries with diverse pharmacological activities. Future research should focus on the systematic exploration of the chemical space around this core structure through strategic derivatization. nih.govpitt.eduyoutube.com

Key derivatization strategies include:

Modification of the Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the N-phenyl ring to probe electronic and steric effects on bioactivity.

Functionalization of the Piperidinone Ring: Conversion of the ketone functionality into other groups, such as oximes, hydrazones, or spirocyclic systems, can lead to compounds with entirely new pharmacological profiles.

Introduction of Additional Substituents: Placing other functional groups on the piperidine ring can modulate the molecule's physicochemical properties and introduce new interaction points with biological targets.

The synthesis of hybrid molecules, where the this compound scaffold is covalently linked to another pharmacophore, represents a promising approach to developing compounds with dual or synergistic activities. nih.gov Structure-activity relationship (SAR) studies will be essential to guide the design of new derivatives with improved potency, selectivity, and drug-like properties. nih.govchemrxiv.orgnih.govresearchgate.net

Table 2: Potential Derivatization Strategies and Their Rationale

Derivatization SiteModification StrategyRationale
N-Phenyl Ring Introduction of electron-donating or -withdrawing groupsModulate electronic properties, influence binding affinity and selectivity
C4-Ketone Conversion to oximes, hydrazones, alcoholsAlter hydrogen bonding capacity, introduce new vector for further functionalization
Piperidine Ring Introduction of alkyl, aryl, or heterocyclic groups at C3 or C5Explore steric effects, enhance lipophilicity or hydrophilicity
Overall Scaffold Creation of hybrid moleculesCombine pharmacophores to achieve dual-acting or synergistic compounds

By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the discovery of novel drug candidates to address a wide range of diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.